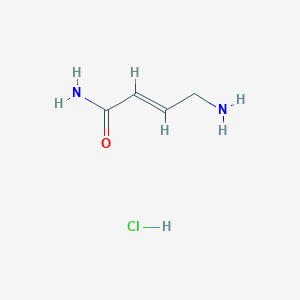

(2E)-4-aminobut-2-enamide hydrochloride

Description

Contextual Significance in Organic and Medicinal Chemistry Research

In the vast landscape of chemical research, the significance of a compound is often derived from its functional groups and potential as a building block for more complex molecules. The enamide functional group, characterized by a nitrogen atom attached to a carbon-carbon double bond, is a key feature of (2E)-4-aminobut-2-enamide hydrochloride. Enamides are recognized for their unique reactivity and stability, making them valuable intermediates in organic synthesis. They can participate in a variety of chemical transformations to introduce nitrogen-containing functionalities into organic molecules, a common requirement in the synthesis of pharmaceuticals and other biologically active compounds.

From a medicinal chemistry perspective, the aminobutenoic acid backbone of the molecule is of particular interest. Derivatives of aminobutenoic acid are often explored for their potential to interact with biological systems. For instance, they can be designed as analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By mimicking the structure of GABA, these compounds can be investigated for their potential anticonvulsant, analgesic, and other neurological activities. The introduction of a double bond in the carbon chain, as seen in this compound, creates a more rigid structure compared to the flexible GABA molecule. This conformational restriction can lead to higher selectivity for specific receptor subtypes, a desirable trait in drug design.

Overview of Related Enamide and Aminobutenoic Acid Systems in Chemical Science

The study of enamide and aminobutenoic acid systems provides a broader context for the potential of this compound.

Enamide Systems:

Enamides are considered versatile building blocks in organic chemistry. Their synthesis has been the subject of extensive research, with various methods developed to access these structures. Once formed, enamides can undergo a range of reactions, including cyclizations, cross-coupling reactions, and asymmetric transformations, to yield a diverse array of nitrogen-containing heterocycles and other complex organic molecules. This reactivity makes them crucial intermediates in the synthesis of natural products and pharmaceutical agents.

Aminobutenoic Acid Systems:

Aminobutenoic acid derivatives are a class of compounds that have been widely investigated for their therapeutic potential. The introduction of unsaturation in the aminobutanoic acid chain can significantly influence the biological activity. For example, conformationally restricted analogs of GABA are synthesized to improve receptor selectivity and pharmacokinetic properties. researchgate.net The double bond in the aminobutenoic acid framework can also serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial in medicinal chemistry to optimize the potency and selectivity of drug candidates.

While specific research on this compound is limited, its structural features firmly place it within these two important classes of chemical compounds. The combination of the reactive enamide functionality and the biologically relevant aminobutenoic acid scaffold suggests its potential as a valuable tool in both synthetic organic chemistry and drug discovery. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives could unveil novel applications in these fields.

Below is a data table with computed properties for the related compound 2-aminobut-2-enamide, sourced from the PubChem database. nih.gov

| Property | Value |

| Molecular Weight | 100.12 g/mol |

| Molecular Formula | C4H8N2O |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 100.063662883 |

| Monoisotopic Mass | 100.063662883 |

| Topological Polar Surface Area | 69.1 Ų |

| Heavy Atom Count | 7 |

| Formal Charge | 0 |

| Complexity | 106 |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-4-aminobut-2-enamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H2,6,7);1H/b2-1+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZUZMNEYUKYST-TYYBGVCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2e 4 Aminobut 2 Enamide Hydrochloride

Electrophilic and Nucleophilic Reactivity of the Enamide Moiety

Enamides are considered amphiphilic, meaning they can exhibit both nucleophilic and electrophilic characteristics. Their reactivity profile is a hybrid, sitting between the highly nucleophilic enamines and classical olefins. The electron-withdrawing group on the nitrogen atom tempers its electron-donating ability, reducing the nucleophilicity of the β-carbon compared to that in enamines. This moderation, however, increases the stability of the molecule, making enamides less susceptible to hydrolysis and easier to handle.

Nucleophilic Character: Despite their reduced electron density, enamides can function as effective nucleophiles, particularly when bearing a hydrogen atom on the nitrogen. The presence of a Lewis acid catalyst can enhance their nucleophilic addition to reactive electrophiles such as glyoxylates and N-acylimino esters. In the context of (2E)-4-aminobut-2-enamide, the β-carbon of the double bond is the primary nucleophilic site. This reactivity is central to its participation in various bond-forming reactions.

Electrophilic Character: The enamide moiety can also exhibit electrophilic properties. Upon protonation or reaction with an electrophile at the nitrogen or α-carbon, an iminium ion intermediate is formed. This iminium species is a potent electrophile and can be attacked by nucleophiles. This dual reactivity allows for the design of tandem reactions where the enamide first acts as a nucleophile and the resulting intermediate then serves as an electrophile.

The table below summarizes the dual reactivity of the enamide functional group.

| Reactivity Type | Activating Conditions | Reactive Site | Resulting Intermediate |

| Nucleophilic | Lewis Acid Catalysis | β-Carbon | N-Protected Imine |

| Electrophilic | Protonation / Alkylation | α-Carbon / β-Carbon | Iminium Ion |

Cyclization and Annulation Reactions Involving the Enamide Framework

The unique reactivity of the enamide moiety makes it a valuable participant in the synthesis of cyclic and heterocyclic systems. Enamides can be strategically employed in both intramolecular cyclizations and intermolecular annulation reactions to construct complex molecular architectures.

Enamides are well-established precursors for the synthesis of nitrogen-containing heterocycles. These cyclization reactions can proceed under a variety of conditions, including thermal, photochemical, oxidative, and reductive environments. For a molecule like (2E)-4-aminobut-2-enamide, the terminal primary amino group can act as an internal nucleophile. Depending on the reaction conditions, this amino group could potentially attack the electrophilic centers of the enamide framework, leading to the formation of various heterocyclic rings, such as piperidinones or other nitrogen-containing systems. A related strategy involves the dehydrative cyclization of olefinic secondary amides, promoted by reagents like triflic anhydride (B1165640), to yield substituted piperidines and other N-heterocycles. Furthermore, under acidic treatment, some enamides have been observed to undergo Nazarov-type cyclizations, demonstrating their utility in forming polycyclic lactam structures.

Intermolecular annulation reactions utilize enamides as key building blocks to construct rings by combining them with other molecules. These strategies often rely on transition-metal catalysis to activate the substrates and facilitate the reaction. A notable example is the rhodium(III)-catalyzed C-H activation and annulation of enamides with sulfoxonium ylides to produce substituted isoquinolines. Enamides also participate in various cycloaddition reactions. These include inverse electron-demand Diels-Alder reactions and [2+2] cycloadditions with partners like arynes, showcasing their versatility as synthons. In other instances, enaminones, which are structurally related to enamides, undergo annulation with reagents like itaconic anhydride or quinonediimides to form complex heterocyclic products.

The following table outlines selected intermolecular reactions involving the enamide framework.

| Reaction Type | Reactants | Catalyst/Conditions | Product Class |

| C-H Annulation | Enamide + Sulfoxonium Ylide | Rhodium(III) | Isoquinoline |

| [4+2] Cycloaddition | Enamide + Tetrazine | Thermal | Dihydropyridazine |

| **[2+2] Cycl |

Addition Reactions to the α,β-Unsaturated Carbonyl System

Currently, there is a lack of specific published research detailing the addition reactions to the α,β-unsaturated carbonyl system of (2E)-4-aminobut-2-enamide hydrochloride.

Detailed Reaction Pathway Elucidation through Mechanistic Studies

No specific mechanistic studies concerning the detailed reaction pathways of this compound have been identified in the available literature.

Proposed Mechanisms for Coupled Reactions

Information on proposed mechanisms for coupled reactions involving this compound is not available.

Role of Transition States and Intermediates

Specific research on the role of transition states and intermediates in the reactions of this compound has not been found.

Derivatization Strategies and Analogue Development in Research Context

Functionalization of the Primary Amine Moiety

The primary amine group is a key site for derivatization, offering a nucleophilic handle for a wide array of chemical transformations. Functionalization at this position can significantly alter the compound's polarity, basicity, and potential for intermolecular interactions.

One of the most common strategies is acylation , where the primary amine reacts with acylating agents like acid chlorides or anhydrides to form a new amide bond. A chemoselective method for amide formation involves the use of potassium acyltrifluoroborates (KATs) with primary amines, which can proceed rapidly in aqueous, acidic conditions. organic-chemistry.org This reaction is promoted by simple chlorinating agents and is tolerant of various other functional groups, making it suitable for late-stage functionalization of complex molecules. organic-chemistry.org

Another approach is alkylation , which introduces alkyl groups onto the nitrogen atom. Bio-inspired methods, mimicking copper amine oxidases, enable the α-functionalization of primary amines. chemrxiv.orgnih.gov This process involves the in-situ generation of reactive ketimine intermediates from α-branched primary amines, which can then react with a variety of carbon-centered nucleophiles (organometallic reagents, cyanide) or, through a reverse polarity photoredox catalysis approach, with electrophiles. chemrxiv.orgnih.gov While the primary amine in (2E)-4-aminobut-2-enamide is not α-branched, related principles of imine/enamine chemistry can be applied to achieve selective functionalization.

Light-induced reactions provide a modern tool for modifying primary amines. For instance, the light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) reaction allows for modular functionalization under mild conditions. researchgate.net This method involves converting o-nitrobenzyl alcohol functionalities into aryl-nitroso intermediates upon light activation, which then selectively react with primary amines. researchgate.net

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Key Features |

|---|---|---|---|

| Acylation | Potassium acyltrifluoroborates (KATs), NCS or DCH, acidic pH | Amide | Chemoselective, rapid, tolerates secondary amines and other functional groups. organic-chemistry.org |

| α-C–H Functionalization | Quinone cofactor, organometallic reagents or TMSCN | α-substituted amine | Forms α-tertiary amines from α-branched primary amines via a ketimine intermediate. nih.gov |

| Photoclick Reaction (PANAC) | o-nitrobenzyl alcohols, 365 nm UV light | Indazolone linkage | Modular functionalization under mild, light-induced conditions. researchgate.net |

Modifications of the Unsaturated Carbon Chain and Amide Substituents

The α,β-unsaturated amide (enamide) system in (2E)-4-aminobut-2-enamide is another key target for derivatization. Enamides are versatile synthons in organic synthesis, and modifications to the carbon chain or the amide group can lead to a wide range of structural analogues. nih.gov

The double bond can undergo various addition reactions. For example, palladium-catalyzed hydrostannation of related ynamide structures provides access to α- or β-substituted enamides, which can then be used in cross-coupling reactions to introduce further diversity. nih.gov The regioselectivity of such additions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

The amide group itself can be modified. While the parent compound has an unsubstituted (-NH2) amide, this group can be synthesized with various substituents on the nitrogen atom. The nature of the N-acyl substituent influences the chemical properties and reactivity of the enamide moiety. nih.gov For instance, N-aroyl, N-alkanoyl, and even N-sulfonyl groups can be incorporated, and these modified amides can still undergo reactions like selective desaturation. nih.govrsc.org

| Modification Site | Reaction Type | Potential Outcome | Research Context |

|---|---|---|---|

| Unsaturated C=C Bond | Metal-catalyzed additions (e.g., hydrostannation) | α- or β-stannylated enamides | Intermediates for cross-coupling reactions to introduce diverse substituents. nih.gov |

| Unsaturated C=C Bond | Addition of IN3 | β-halogenated enamides | Provides an efficient approach to halogenated enamides from simple amides. rsc.org |

| Amide Nitrogen | Synthesis from substituted amines | N-alkyl or N-aryl amides | Alters steric and electronic properties, influencing reactivity and biological interactions. researchgate.net |

N-Substitution Patterns and their Influence on Chemical Behavior

Substitution on the amide nitrogen (N-substitution) creates tertiary enamides, which have a unique balance of stability and reactivity. researchgate.net The electron-withdrawing effect of the N-acyl group reduces the typical reactivity of an enamine, making the molecule more stable. researchgate.net However, these tertiary enamides can still act as effective nucleophiles. researchgate.net

The type of substituent on the nitrogen has a significant impact on the molecule's chemical behavior.

N-Aroyl and N-Alkanoyl Groups : These common substituents are well-tolerated in many reactions, including oxidative desaturation processes used to form the enamide bond itself. nih.gov

N-Carboxylate and N-Sulfonyl Groups : The incorporation of groups like N-Boc (tert-butoxycarbonyl) or N-tosyl can alter the electronic nature of the enamide. N-vinyl sulfonamides, for instance, can react with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form piperidine (B6355638) structures stereoselectively. researchgate.net

N-Alkylation : Secondary enamides can be selectively N-alkylated through the formation of their corresponding anions, providing a direct route to tertiary enamides with specific alkyl groups. rsc.org

The choice of the N-substituent is crucial in directing the reactivity of the enamide scaffold and is a key consideration when designing analogues for specific applications.

Incorporation into Complex Molecular Architectures for Research Probes

The structural features of (2E)-4-aminobut-2-enamide make it a valuable building block for constructing more complex molecules, including heterocyclic compounds and analogues of natural products, which can serve as research probes.

The reactive handles on the (2E)-4-aminobut-2-enamide scaffold can be utilized in cyclization reactions to form a variety of heterocyclic structures. For instance, related α,β-unsaturated keto-acids have been used as key starting materials for synthesizing heterocycles like pyridazinone, oxazinone, and furanone derivatives. raco.cat The Michael addition of nucleophiles to the unsaturated system, followed by intramolecular condensation, is a common strategy. By analogy, the primary amine or the amide nitrogen of a derivatized aminobut-2-enamide could act as an internal nucleophile, or external nucleophiles could be added to initiate cyclization, leading to diverse nitrogen-containing heterocyclic systems.

Natural products are a rich source of inspiration for drug discovery. mdpi.comenamine.net Small, functionalized molecules like (2E)-4-aminobut-2-enamide can serve as chiral building blocks or "chemoyls" in the synthesis of natural product analogues. researchgate.net The "chiron approach" utilizes enantiopure small molecules derived from natural sources (like amino acids or carbohydrates) to construct complex target molecules, preserving stereochemistry. researchgate.net (2E)-4-aminobut-2-enamide, as an unsaturated amino acid derivative, fits this profile. Its incorporation into a larger molecule can introduce the unsaturated amide functionality, which is present in many bioactive natural products. Diversity-oriented synthesis (DOS) strategies often employ such versatile starting blocks to rapidly generate libraries of natural product-like compounds for biological screening. mdpi.com

By systematically modifying the structure of (2E)-4-aminobut-2-enamide, researchers can design specific analogues to probe biological mechanisms. Each part of the molecule can be altered to test its importance for a particular interaction. For example, the primary amine can be acylated with different groups to investigate the effect of charge and hydrogen bonding capability. An analogue such as N-[(2E)-4-aminobut-2-en-1-yl]-3-(4-fluorophenyl)prop-2-enamide demonstrates how the primary amine can be functionalized with a cinnamoyl-type moiety, extending the conjugated system and introducing an aryl group for further interaction studies. molport.com The double bond can be reduced to the corresponding saturated analogue to determine the role of the α,β-unsaturation in biological activity. These precisely designed probes are invaluable tools for understanding structure-activity relationships (SAR) and elucidating the molecular targets of bioactive compounds.

Structure Activity Relationship Sar Studies in Non Clinical Research

Correlating Structural Features of (2E)-4-aminobut-2-enamide Hydrochloride Derivatives with Molecular Recognition

The molecular recognition of this compound derivatives by their biological targets is a multifaceted process governed by a variety of non-covalent and covalent interactions. The core structure of this compound, featuring an α,β-unsaturated amide system, a terminal primary amine, and a specific stereochemistry, provides a foundational scaffold for these interactions.

The α,β-unsaturated amide moiety, often referred to as a "warhead," is a key structural feature that can participate in covalent bond formation with nucleophilic residues, such as cysteine, on target proteins. nih.gov This irreversible interaction can lead to potent and prolonged biological activity. The reactivity of this Michael acceptor is modulated by the electronic properties of the substituents on the amide nitrogen and the β-carbon.

The terminal primary amino group is another critical feature for molecular recognition. In its protonated form, as in the hydrochloride salt, this group can engage in strong electrostatic interactions and hydrogen bonding with negatively charged or polar residues, such as aspartate or glutamate, in the binding pocket of a target protein. The length and flexibility of the ethyl bridge connecting the amine to the amide can also influence the optimal positioning of the molecule within the binding site.

Derivatization of the core structure allows for a systematic investigation of the contributions of different structural elements to molecular recognition. For instance, modification of the terminal amino group, such as through alkylation or acylation, can probe the steric and electronic requirements of the binding pocket. Similarly, substitution at the α- or β-positions of the butenamide can alter the reactivity of the Michael acceptor and introduce additional points of interaction.

Table 1: Impact of Structural Modifications on Molecular Recognition

| Modification | Rationale | Predicted Impact on Molecular Recognition |

| N-alkylation of the terminal amine | To probe steric tolerance and hydrophobic interactions in the binding pocket. | May enhance binding through van der Waals interactions if the pocket is sufficiently large and hydrophobic. |

| N-acylation of the terminal amine | To introduce hydrogen bond acceptors and alter electronic properties. | Could introduce new hydrogen bonding interactions and reduce the basicity of the amine. |

| Substitution at the α-position | To modulate the electrophilicity of the β-carbon and introduce steric bulk. | Electron-withdrawing groups can increase reactivity, while bulky groups may hinder the approach to the target nucleophile. |

| Substitution at the β-position | To alter the electronics of the Michael acceptor and introduce new interaction points. | Substituents can influence the planarity of the system and provide additional contacts with the target. |

Influence of Stereochemistry on Molecular Interactions and Selectivity

Stereochemistry plays a pivotal role in the molecular interactions and selectivity of chiral molecules like derivatives of (2E)-4-aminobut-2-enamide. The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the specific and asymmetric binding sites of biological macromolecules, such as enzymes and receptors.

Furthermore, the introduction of chiral centers into the molecule, for example, by substitution on the butene backbone or on the N-alkyl chain of the amine, can lead to enantiomers or diastereomers with markedly different biological activities. It is a well-established principle in pharmacology that enantiomers can exhibit different affinities for their targets, with one enantiomer often being significantly more potent than the other (eutomer vs. distomer). nih.gov This stereoselectivity arises from the fact that only one enantiomer can achieve a complementary three-point attachment to the chiral binding site of the target. mdpi.com

For instance, if a chiral center is introduced at the α-carbon, the resulting (R)- and (S)-enantiomers will present their substituents in different spatial orientations. This can lead to one enantiomer forming favorable interactions with the target while the other experiences steric clashes, resulting in a significant difference in binding affinity and selectivity.

Impact of Substituent Effects on Ligand Binding Affinity

The binding affinity of this compound derivatives to their biological targets can be finely tuned by the introduction of various substituents at different positions of the molecule. These substituent effects can be broadly categorized into electronic, steric, and hydrophobic effects.

Electronic Effects: The electronic properties of substituents can significantly influence the reactivity of the α,β-unsaturated amide system and the strength of non-covalent interactions. Electron-withdrawing groups (EWGs) attached to the aromatic ring of an N-aryl derivative, for example, can increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by a cysteine residue on the target protein. nih.gov Conversely, electron-donating groups (EDGs) can decrease this reactivity. The pKa of the terminal amino group can also be modulated by nearby substituents, affecting its protonation state at physiological pH and its ability to form ionic bonds.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a ligand fits into its binding site. Bulky substituents can either enhance binding by filling a large hydrophobic pocket or decrease affinity due to steric hindrance, preventing the ligand from adopting the optimal conformation for binding. The strategic placement of smaller substituents can be used to probe the contours of the binding site and identify regions where additional interactions can be made.

Table 2: Influence of Substituent Properties on Binding Affinity

| Substituent Property | Example | Predicted Impact on Binding Affinity |

| Electron-withdrawing (e.g., -NO2, -CN) | On an N-aryl substituent | Can increase covalent reactivity, potentially increasing potency. |

| Electron-donating (e.g., -OCH3, -CH3) | On an N-aryl substituent | May decrease covalent reactivity but could enhance other interactions. |

| Bulky alkyl groups | On the amide nitrogen | Could increase affinity if the binding site has a corresponding hydrophobic pocket. |

| Halogens (e.g., -F, -Cl, -Br) | On an aromatic ring | Can increase lipophilicity and participate in halogen bonding, potentially enhancing affinity. |

| Hydrogen bond donors/acceptors | e.g., -OH, -NH2 | Can form specific hydrogen bonds with the target, significantly increasing affinity. |

Conformational Flexibility and its Role in SAR

The conformational flexibility of this compound and its derivatives is a critical determinant of their structure-activity relationship. The ability of a molecule to adopt different spatial arrangements, or conformations, allows it to adapt to the specific geometry of a binding site, a concept often referred to as "induced fit."

Computational methods, such as molecular mechanics and molecular dynamics simulations, are often employed to study the conformational landscape of these molecules and to identify low-energy conformations that are likely to be biologically relevant. These studies can provide insights into the energetic cost of adopting the bioactive conformation and can guide the design of more rigid analogs that are "pre-organized" for binding.

Introducing rigidity into a molecule, for example, by incorporating cyclic structures, can have several advantages. It can reduce the entropic penalty of binding, as there is less conformational freedom to be lost upon complex formation. A more rigid molecule may also exhibit higher selectivity, as it is less likely to fit into the binding sites of off-target proteins. However, excessive rigidity can also be detrimental if it prevents the molecule from adopting the necessary conformation for binding to its intended target.

The interplay between conformational flexibility and the other SAR parameters is complex. For example, a bulky substituent may not only introduce steric hindrance but also restrict the conformational freedom of the molecule, which could have either a positive or negative impact on binding affinity depending on the specific context of the target's binding site.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are fundamental tools for predicting how a ligand, such as (2E)-4-aminobut-2-enamide, might interact with a biological target. These methods are crucial in the early stages of drug discovery and chemical biology research.

Ligand-Target Interaction Prediction (Excluding Specific Biological Outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is frequently used to predict the binding mode of a small molecule ligand within the active site of a target protein. The process involves sampling a wide range of possible conformations of the ligand within the binding site and scoring them based on their energetic favorability. acs.orgdergipark.org.tr

For a molecule like (2E)-4-aminobut-2-enamide hydrochloride, docking studies would involve preparing the 3D structure of the ligand and the target receptor. The scoring functions used in docking algorithms estimate the binding free energy of the ligand-protein complex. A more negative score typically indicates a stronger binding affinity. biorxiv.orgnih.gov These scoring functions account for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic contacts. nih.gov

For instance, in a hypothetical docking scenario of an α,β-unsaturated amide derivative into a protein active site, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the conjugated system can participate in π-π stacking or other non-covalent interactions. acs.orgchoudharylab.com The binding energy and the specific residues involved in these interactions are key outputs of the simulation.

Below is a representative table illustrating the type of data generated from a molecular docking study of hypothetical α,β-unsaturated amide derivatives against a protein target.

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative 1 | -8.5 | ASP129, LYS78 | Hydrogen Bond |

| Derivative 2 | -7.9 | PHE198 | π-π Stacking |

| Derivative 3 | -9.2 | ASP129, ARG204 | Hydrogen Bond, Salt Bridge |

| (2E)-4-aminobut-2-enamide (Hypothetical) | -7.5 | SER201, GLU150 | Hydrogen Bond |

Conformational Analysis and Energy Minimization of Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nist.gov For a flexible molecule like (2E)-4-aminobut-2-enamide, understanding its conformational landscape is crucial as the bioactive conformation may not be the lowest energy conformation in isolation.

Energy minimization is a computational process used to find a stable conformation of a molecule with a local minimum energy. uni-muenchen.de This is achieved by adjusting the geometry of the molecule to reduce its potential energy. For α,β-unsaturated amides, a key conformational feature is the rotation around the C-C single bond adjacent to the double bond, leading to s-cis and s-trans conformers. auburn.edu The planarity of the conjugated system is stabilized by resonance, but steric hindrance can influence the preferred conformation. auburn.edu

Potential energy surface (PES) scans are often performed to explore the energy changes associated with the rotation around specific bonds. q-chem.comreadthedocs.iovisualizeorgchem.com By systematically rotating a dihedral angle and performing a constrained geometry optimization at each step, a profile of energy versus the angle can be generated, revealing the energy barriers between different conformers. uni-muenchen.deq-chem.comvisualizeorgchem.com For butenamide derivatives, the rotational barrier around the C-C single bond can be influenced by substituents.

The following table presents hypothetical data from a conformational analysis of a butenamide derivative, showing the relative energies of different conformers and the rotational energy barriers.

| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| s-trans | 180° | 0.00 | 4.5 |

| s-cis | 0° | 1.20 | |

| gauche | 60° | 3.80 | - |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of molecules, which are fundamental to their structure, stability, and reactivity.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of a molecule is described by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier molecular orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. scielo.org.mxresearchgate.net

For (2E)-4-aminobut-2-enamide, which is a conjugated system, the π-electrons are delocalized across the C=C double bond and the amide group. uomosul.edu.iqnih.gov This delocalization affects the energies of the molecular orbitals. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the energies of these orbitals and visualize their distribution over the molecule. scielo.org.mxnih.gov The HOMO is expected to have significant contributions from the π-system, while the LUMO will also be a π-type orbital.

A table of calculated electronic properties for a series of related α,β-unsaturated amides is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acrylamide | -7.12 | -0.85 | 6.27 |

| Crotonamide | -6.98 | -0.79 | 6.19 |

| (2E)-4-aminobut-2-enamide (Hypothetical) | -6.85 | -0.92 | 5.93 |

Reaction Mechanism Prediction via Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions. mdpi.comnih.gov It allows for the calculation of the geometries and energies of reactants, transition states, and products along a reaction pathway. auburn.edursc.org The activation energy, which is the energy difference between the transition state and the reactants, is a key parameter that determines the rate of a reaction. rsc.orgacs.org

For an α,β-unsaturated amide like (2E)-4-aminobut-2-enamide, a common reaction is the Michael addition, where a nucleophile adds to the β-carbon of the conjugated system. researchgate.netchemrxiv.orgacs.org DFT calculations can be used to model this reaction, identifying the transition state structure and calculating the activation energy. rsc.orgresearchgate.netchemrxiv.orgacs.org This provides insights into the feasibility and kinetics of the reaction. For example, a DFT study on the sulfa-Michael addition to α,β-unsaturated amides revealed the transition state geometries and the origin of enantioselectivity. researchgate.netchemrxiv.orgacs.org

The following table provides hypothetical activation energy data for the Michael addition of a thiol nucleophile to different α,β-unsaturated amides, as would be calculated using DFT.

| Substrate | Reaction | Activation Energy (kcal/mol) |

|---|---|---|

| Acrylamide | Michael Addition | 15.8 |

| Crotonamide | Michael Addition | 16.5 |

| (2E)-4-aminobut-2-enamide (Hypothetical) | Michael Addition | 15.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.orgnumberanalytics.com The fundamental principle of QSAR is that the variation in the biological activity of a set of congeneric compounds is correlated with changes in their molecular properties. numberanalytics.com

The development of a QSAR model involves several steps:

Data Set Preparation : A series of compounds with known biological activities is selected.

Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. numberanalytics.comspringernature.com

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govfrontiersin.org

Model Validation : The predictive power of the QSAR model is rigorously evaluated using statistical metrics and external validation sets. nih.govfrontiersin.org

For a series of derivatives of (2E)-4-aminobut-2-enamide, a QSAR study could be conducted to understand how different substituents on the molecule affect a particular biological activity. For example, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors successfully developed QSAR models to predict their inhibitory effects. nih.gov

A hypothetical QSAR equation for a series of amide derivatives might look like: log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1

Where:

log(1/IC50) is the biological activity.

LogP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

The following table shows a set of hypothetical data used to build such a QSAR model.

| Compound | log(1/IC50) | LogP | Molecular Weight | Hydrogen Bond Donors |

|---|---|---|---|---|

| Derivative A | 5.2 | 1.5 | 150 | 2 |

| Derivative B | 4.8 | 1.2 | 165 | 1 |

| Derivative C | 5.9 | 2.0 | 145 | 2 |

| Derivative D | 6.1 | 2.5 | 160 | 3 |

Development of Statistical and Expert-Based SAR Models

Currently, there is a notable absence of publicly available scientific literature detailing the development of specific statistical or expert-based Structure-Activity Relationship (SAR) models for this compound. While SAR studies are a common approach in drug discovery to understand the relationship between a compound's structure and its biological activity, dedicated research focusing on this particular molecule and its analogues appears to be limited. General SAR principles suggest that modifications to the aminobut-2-enamide scaffold could influence its activity, but without specific studies, any discussion remains theoretical. The development of such models would require a dataset of structurally related compounds with corresponding biological activity data, which is not currently available in the public domain for this compound.

Pharmacophore Model Generation and Validation

Similar to SAR models, there is no specific information in published research regarding the generation and validation of pharmacophore models for this compound. Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. The process involves identifying common features among a set of active molecules and creating a model that can be used to screen for new potential drug candidates. The lack of such studies for this compound indicates that this area of its computational analysis remains unexplored in scientific literature.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

There are no specific molecular dynamics (MD) simulation studies available in the scientific literature that focus on investigating the dynamic behavior of this compound. MD simulations are powerful computational methods used to understand the movement and interaction of atoms and molecules over time. Such simulations could provide valuable insights into the conformational flexibility of this compound, its interaction with potential biological targets, and its solvation properties. However, without published research in this area, a detailed account of its dynamic behavior from a computational standpoint cannot be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

For (2E)-4-aminobut-2-enamide hydrochloride , the expected ¹H NMR spectrum would show distinct signals corresponding to each unique proton. The protons on the double bond (H2 and H3) are expected to appear in the olefinic region of the spectrum. The trans (E) configuration would be confirmed by a large coupling constant (typically 12-18 Hz) between these two protons. The methylene protons (H4) adjacent to the ammonium group and the amide protons (-NH₂) would also exhibit characteristic chemical shifts.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbonyl carbon of the amide group would appear significantly downfield, while the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon of the aminomethyl group would have distinct chemical shifts, confirming the core structure of the molecule.

Expected ¹H and ¹³C NMR Data (Theoretical) (Note: This is a generalized table based on typical chemical shifts for similar functional groups, as specific experimental data is not available.)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C1 (Carbonyl) | - | ~165-175 |

| C2 (Olefinic CH) | ~6.0-6.5 (doublet of triplets) | ~125-135 |

| C3 (Olefinic CH) | ~6.5-7.0 (doublet of triplets) | ~135-145 |

| C4 (CH₂N) | ~3.5-4.0 (doublet) | ~40-50 |

| NH₂ (Amide) | ~7.0-8.0 (broad singlet, 2H) | - |

| NH₃⁺ (Ammonium) | ~8.0-9.0 (broad singlet, 3H) | - |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the full connectivity and stereochemistry of a molecule. Techniques like COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, between the olefinic protons and the methylene protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for confirming stereochemistry. For this compound, a NOESY experiment would show through-space correlations. The absence of a strong NOE signal between the protons on C2 and C3 would further support the trans configuration of the double bond, as these protons are far apart in this arrangement.

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid, crystalline form. This method is particularly valuable in the pharmaceutical industry for studying polymorphism, where a compound can exist in different crystal structures. For the hydrochloride salt of (2E)-4-aminobut-2-enamide, ³⁵Cl ssNMR could be particularly informative, providing insights into the local environment of the chloride counter-ion within the crystal lattice. mdpi.com This can help distinguish between different polymorphic forms or solvates, which is critical for quality control and understanding the physical properties of the active pharmaceutical ingredient. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. For (2E)-4-aminobut-2-enamide, HRMS would be used to confirm its molecular formula (C₄H₈N₂O). The technique is capable of distinguishing between compounds with the same nominal mass but different elemental compositions due to its high resolving power. The protonated molecule [M+H]⁺ would be observed, and its exact mass would be compared to the calculated theoretical mass to confirm the identity of the compound.

Expected HRMS Data

| Ion | Calculated Exact Mass for C₄H₉N₂O⁺ ([M+H]⁺) |

| [M+H]⁺ | 101.0715 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC is used to separate the components of a mixture, and MS is used to identify them. This technique is widely used to assess the purity of a sample and to confirm the identity of the main component. In the analysis of this compound, LC would separate the target compound from any impurities or starting materials. The mass spectrometer would then provide the mass of the eluting compound, confirming its identity. Tandem mass spectrometry (LC/MS/MS) could be further employed to fragment the parent ion and analyze the resulting daughter ions, providing structural information that serves as a highly specific fingerprint for the molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a definitive method for the three-dimensional structural elucidation of crystalline solids. This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding the molecule's conformation and interactions in the solid state.

Single-Crystal X-ray Diffraction Analysis for Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute and relative stereochemistry of a molecule. carleton.edu For this compound, obtaining a suitable single crystal is the first and often most challenging step. The analysis would involve mounting a crystal onto a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. spbu.ru

The expected data from an SC-XRD analysis would confirm the (E)-configuration of the double bond and provide detailed insights into the molecular conformation, such as the planarity of the amide group and the torsion angles within the molecule. Intermolecular interactions, particularly hydrogen bonding involving the ammonium and amide groups with the chloride counter-ion, would also be elucidated. nih.gov

Table 1: Representative Crystallographic Data for a Small Molecule Hydrochloride

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 995.6 |

| Z | 4 |

Note: The data in this table is illustrative for a generic small molecule hydrochloride and does not represent experimentally determined values for this compound.

Powder X-ray Diffractometry for Polymorph and Salt Characterization

Powder X-ray diffractometry (PXRD) is a vital tool for the characterization of polycrystalline materials. ua.pt It is particularly useful for identifying different crystalline forms, known as polymorphs, which can have distinct physical properties. pharmacores.comnih.gov For this compound, PXRD would be employed to confirm the crystalline nature of a bulk sample and to identify its specific polymorphic form. The technique can also be used to assess the sample's purity by detecting the presence of other crystalline phases. researchgate.net The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine, amide, and alkene functional groups. The presence of conjugation in the α,β-unsaturated amide system influences the frequency of the carbonyl stretch. spectroscopyonline.comyoutube.com

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Ammonium) | Stretch | 3200-2800 | Strong, Broad |

| N-H (Amide) | Stretch | 3400-3200 | Medium |

| C=O (Amide I) | Stretch | 1680-1660 | Strong |

| N-H (Amide II) | Bend | 1640-1550 | Medium |

| C=C (Alkene) | Stretch | 1650-1600 | Medium to Weak |

| C-H (Alkene) | Bend | 1000-960 | Strong |

Note: These are typical wavenumber ranges for the specified functional groups and vibrations. libretexts.orgudel.edu The exact positions can be influenced by the molecular environment and hydrogen bonding.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The chromophore in this compound is the α,β-unsaturated amide system. The conjugation of the carbonyl group with the carbon-carbon double bond leads to a bathochromic (red) shift of the π → π* transition compared to an isolated double bond or carbonyl group. libretexts.org A typical UV-Vis spectrum for this compound would show a strong absorption maximum (λ_max) in the range of 200-250 nm. researchgate.net

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities.

Given the polar nature of the compound, hydrophilic interaction liquid chromatography (HILIC) would be a suitable technique for its analysis. chromatographyonline.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating highly polar compounds. waters.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) could also be employed, likely with a polar-embedded or polar-endcapped column to enhance retention of the polar analyte. hplc.eusepscience.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.

For the analysis of volatile impurities or if the compound is derivatized to increase its volatility, gas chromatography (GC) could be utilized. americanlaboratory.comphenomenex.com Derivatization of the primary amine and amide groups would be necessary to improve chromatographic performance and prevent peak tailing. researchgate.netmdpi.com

In cases where the synthesis could lead to chiral impurities, chiral chromatography would be necessary for their separation and quantification. chromatographytoday.comyakhak.orgacs.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment of pharmaceutical compounds, including this compound. This method allows for the separation, identification, and quantification of the main compound from any potential impurities, degradation products, or related substances. The development and validation of a specific and accurate HPLC method are critical for ensuring the quality and consistency of the active pharmaceutical ingredient (API).

Detailed research into publicly available analytical data for this compound did not yield specific experimental datasets or comprehensive validation reports for a dedicated HPLC method. This suggests that such detailed information may be proprietary or not widely published in scientific literature. However, the principles of HPLC method development and validation for structurally similar amino compounds and hydrochloride salts provide a framework for the type of data and findings that would be generated.

A typical reversed-phase HPLC (RP-HPLC) method would be the approach of choice for a polar compound like this compound. The method would be meticulously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose. The validation process would involve assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Illustrative Research Findings and Data Tables

While specific data for this compound is not available, the following tables represent the type of data that would be generated from a comprehensive HPLC purity assessment study for such a compound. These tables are based on established practices for HPLC method validation for small molecule pharmaceuticals.

The chromatographic conditions would first be optimized to achieve a good separation between the main peak of this compound and any potential impurities.

Table 1: Optimized Chromatographic Conditions (Illustrative Example)

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Linearity of the method would be established by analyzing a series of solutions of this compound at different concentrations. The peak area response would be plotted against the concentration, and a linear regression analysis would be performed.

Table 2: Linearity of Detector Response (Illustrative Example)

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 75.8 |

| 10 | 151.5 |

| 25 | 378.1 |

| 50 | 755.9 |

| 100 | 1512.3 |

| Linear Regression | |

| Correlation Coefficient (r²) | 0.9998 |

| Slope | 15.1 |

| Intercept | 0.1 |

Precision of the method would be determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). This would involve multiple analyses of the same sample by the same analyst on the same day, and by different analysts on different days.

Table 3: Method Precision (Illustrative Example)

| Parameter | Repeatability (n=6) | Intermediate Precision (n=6) |

| Mean Purity (%) | 99.85 | 99.82 |

| Standard Deviation | 0.04 | 0.06 |

| Relative Standard Deviation (%) | 0.04 | 0.06 |

Accuracy would be assessed by determining the recovery of a known amount of this compound spiked into a placebo mixture. The analysis would be performed at different concentration levels.

Table 4: Accuracy/Recovery (Illustrative Example)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80% | 80.1 | 79.8 | 99.6 |

| 100% | 100.2 | 100.5 | 100.3 |

| 120% | 120.3 | 119.9 | 99.7 |

| Mean Recovery (%) | 99.9 |

Forced degradation studies would also be a critical component of the purity assessment to demonstrate the stability-indicating nature of the HPLC method. This would involve subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method should be able to resolve the main peak from all the degradation product peaks.

Applications of 2e 4 Aminobut 2 Enamide Hydrochloride and Its Derivatives As Research Tools

Chemical Scaffolds in Advanced Organic Synthesis

The inherent reactivity and defined stereochemistry of the (2E)-4-aminobut-2-enamide hydrochloride scaffold make it a versatile starting material for the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both an amine and an amide group in a specific spatial arrangement, allows for a diverse range of chemical modifications.

Construction of Complex Heterocyclic Systems and Analogs

The rigid (2E)-alkene backbone of this compound provides a robust framework for the stereocontrolled synthesis of various heterocyclic systems. Researchers have utilized this scaffold to construct novel nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. The strategic manipulation of the amino and amide functionalities allows for cyclization reactions, leading to the formation of diverse ring systems. For instance, intramolecular cyclization reactions can yield lactams and other cyclic amides, while intermolecular reactions with other bifunctional reagents can lead to the formation of more complex heterocyclic structures. The specific reaction conditions and the nature of the substituents on the scaffold can be tailored to achieve the desired ring size and stereochemistry, making it a powerful tool for the combinatorial synthesis of heterocyclic libraries.

Precursors for Specialized Reagents and Ligands

Beyond its use in constructing the core of a molecule, this compound serves as a valuable precursor for the synthesis of specialized reagents and ligands. The primary amine can be readily functionalized to introduce a variety of other chemical groups, thereby creating a library of derivatives with tailored properties. These derivatives have found applications as chiral ligands in asymmetric catalysis, where the defined stereochemistry of the original scaffold is crucial for inducing enantioselectivity in chemical reactions. Furthermore, the amide functionality can be modified to attach chelating groups, leading to the development of novel ligands for metal coordination chemistry. The ability to systematically modify the structure of the parent compound allows for the fine-tuning of the electronic and steric properties of the resulting reagents and ligands, optimizing their performance in specific applications.

Probes for Biochemical Pathway Investigations (Excluding Therapeutic Outcomes)

The structural similarity of this compound to endogenous molecules allows for its use as a molecular probe to investigate biochemical pathways. By modifying the parent compound, researchers can design tools to study the interactions and functions of specific biological targets without focusing on a therapeutic effect.

Design of Molecular Probes for Target Engagement Studies

Derivatives of this compound have been designed as molecular probes to study target engagement. By incorporating reporter groups, such as fluorescent tags or biotin, onto the scaffold, researchers can visualize and quantify the binding of these probes to their biological targets. These studies are instrumental in understanding the mechanism of action of potential drug candidates and in validating new biological targets. The design of these probes often involves computational modeling to optimize their binding affinity and selectivity. The versatility of the (2E)-4-aminobut-2-enamide scaffold allows for the systematic modification of the probe structure to investigate the structure-activity relationships of target binding.

| Probe Derivative | Reporter Group | Target Class | Research Application |

| Fluorescein-conjugated analog | Fluorescein | Kinases | Cellular imaging of kinase binding |

| Biotinylated derivative | Biotin | Enzymes | Affinity-based protein profiling |

| Photoaffinity-labeled probe | Phenylazide | Receptors | Covalent labeling of binding sites |

Development of Radiolabeled Analogs for Imaging Research

To enable non-invasive in vivo studies, radiolabeled analogs of this compound have been developed for use in imaging research, particularly with Positron Emission Tomography (PET). By incorporating positron-emitting isotopes, such as Carbon-11 or Fluorine-18, into the molecule, researchers can track the distribution and accumulation of these analogs in living organisms. This technique provides valuable information about the pharmacokinetics and target engagement of molecules based on this scaffold. The synthesis of these radiolabeled analogs requires specialized radiochemical techniques to handle the short-lived isotopes and to achieve high radiochemical purity.

| Radiolabeled Analog | Isotope | Imaging Modality | Research Focus |

| [¹¹C]Methyl-derivative | Carbon-11 | PET | Brain receptor occupancy studies |

| [¹⁸F]Fluoroethyl-analog | Fluorine-18 | PET | Tumor targeting and biodistribution |

Contribution to the Development of New Synthetic Methodologies

The unique reactivity of this compound has also contributed to the development of new synthetic methodologies. Its ability to participate in a variety of chemical transformations has inspired chemists to explore novel reaction pathways and to expand the toolbox of synthetic organic chemistry. For example, the conjugated double bond in the scaffold can undergo various addition reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the presence of both a nucleophilic amine and an electrophilic amide carbonyl in the same molecule allows for the exploration of novel intramolecular reactions and rearrangements. The insights gained from studying the reactivity of this compound have led to the development of more efficient and selective methods for the synthesis of complex molecules.

Role in Developing Irreversible Inhibitors for Kinase Research (Mechanistic Focus)

The this compound scaffold serves as a key electrophilic "warhead" in the design of targeted covalent inhibitors (TCIs) for kinase research. Its utility lies in its ability to form a stable, irreversible covalent bond with nucleophilic amino acid residues within the kinase active site, thereby permanently deactivating the enzyme. This mechanistic approach offers high potency and prolonged duration of action, making it an invaluable tool for studying kinase function and for the development of therapeutic agents.

The core mechanism of action revolves around a Michael addition reaction. The α,β-unsaturated amide system of the (2E)-4-aminobut-2-enamide moiety acts as a Michael acceptor. This electrophilic center is susceptible to nucleophilic attack by a suitably positioned amino acid residue in the target kinase. Cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiol group at physiological pH.

The process of irreversible inhibition can be broken down into two key steps:

Non-covalent Binding: Initially, the inhibitor binds reversibly to the kinase's active site. This binding is guided by the non-covalent interactions between the inhibitor's scaffold and the amino acid residues lining the ATP-binding pocket. This initial binding event properly orients the electrophilic warhead in close proximity to the targeted nucleophilic residue.

Covalent Bond Formation: Following the initial binding, the nucleophilic residue (e.g., the thiolate anion of a cysteine) attacks the β-carbon of the α,β-unsaturated amide. This results in the formation of a stable covalent bond, permanently linking the inhibitor to the kinase. This irreversible modification of the active site prevents the binding of ATP and subsequent substrate phosphorylation, thus inactivating the kinase.

A notable example of a derivative utilizing this mechanism is YL2056, a covalent inhibitor of c-Jun N-Terminal Protein Kinase 2 (JNK2). YL2056 incorporates a 2-enamide moiety that specifically targets Cys116 in JNK2. nih.gov The selectivity of YL2056 for JNK2 and JNK3 over the closely related JNK1 is attributed to differences in the amino acid residues surrounding the active site. nih.gov Specifically, the presence of Leu106 in JNK2 and JNK3, which is absent in JNK1, contributes to the selective binding of the inhibitor. nih.gov

The table below summarizes the target engagement data for a derivative of (2E)-4-aminobut-2-enamide, YL5084, which demonstrates its selective covalent binding to JNK2 in cellular assays.

| Compound | Target Kinase | Cellular Concentration | Target Engagement | Reference |

| YL5084 | JNK1 | 2 µM | Inefficient Engagement | nih.gov |

| YL5084 | JNK2 | ~500 nM | Strong Engagement | nih.gov |

| JNK-IN-8 (Control) | JNK1 | Not Specified | Engaged | nih.gov |

| JNK-IN-8 (Control) | JNK2 | Not Specified | Engaged | nih.gov |

This selective and irreversible inhibition makes compounds derived from this compound valuable research tools for dissecting the specific roles of individual kinases in complex signaling pathways. By permanently inactivating a target kinase, researchers can study the downstream consequences of its inhibition with high temporal and spatial control.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Approaches to Complex Analogues

The development of efficient and stereoselective methods for the synthesis of complex analogues of (2E)-4-aminobut-2-enamide hydrochloride is a primary area for future research. While general methods for enamide synthesis exist, such as the N-dehydrogenation of amides and hydroamidation of alkynes, these may not be optimal for generating a diverse library of analogues based on the core structure of (2E)-4-aminobut-2-enamide. researchgate.net

Future efforts should focus on:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to introduce chirality into the butene backbone or at the C4 position. This could involve chiral catalysts for the isomerization of corresponding allylic amides or enantioselective additions to alkyne precursors.

Late-Stage Functionalization: Exploring late-stage C-H functionalization of the enamide backbone to introduce a variety of substituents without de novo synthesis. This would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Flow Chemistry Approaches: Implementing continuous flow chemistry for the synthesis of (2E)-4-aminobut-2-enamide and its derivatives. This could lead to improved reaction efficiency, scalability, and safety, particularly for reactions involving hazardous reagents or intermediates.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | Access to enantiopure analogues | Development of novel chiral ligands and catalysts |

| Late-Stage C-H Functionalization | Rapid library generation | Discovery of selective C-H activation methods |

| Flow Chemistry | Improved efficiency and scalability | Optimization of reaction conditions in microreactors |

Advanced Mechanistic Studies on Less Understood Reactions of the Enamide Moiety

While the general reactivity of enamides as nucleophiles is understood, there are nuances in their reactivity profile that warrant deeper mechanistic investigation, particularly in the context of the this compound scaffold. libretexts.orgmasterorganicchemistry.com The presence of the terminal amine and the amide functionality can lead to complex reactivity.

Future mechanistic studies should aim to:

Elucidate Reaction Pathways: Utilize computational modeling and kinetic studies to understand the precise mechanisms of cycloaddition reactions, electrophilic additions, and transition-metal-catalyzed cross-coupling reactions involving the enamide double bond.

Investigate the Role of the Amide and Amino Groups: Probe the influence of the N-H protons of both the amide and the terminal amine on the reactivity and selectivity of reactions. This includes studying the effect of hydrogen bonding and proton transfer in transition states.

Explore Unconventional Reactivity: Investigate novel reaction pathways that may be unique to this scaffold, such as intramolecular cyclizations triggered by the terminal amine or unique rearrangements under specific reaction conditions.

| Mechanistic Aspect | Investigative Techniques | Potential Insights |

| Reaction Pathways | DFT calculations, kinetic isotope effects | Understanding of transition state geometries and reaction barriers |

| Influence of Functional Groups | NMR titration, variable temperature NMR | Role of hydrogen bonding and protonation states in reactivity |

| Unconventional Reactivity | High-throughput reaction screening | Discovery of novel transformations and synthetic applications |

High-Throughput Screening in Chemical Biology Applications for Probe Discovery

High-throughput screening (HTS) of a library of this compound analogues could lead to the discovery of valuable chemical probes for studying biological processes. nih.govspringernature.comnih.gov The enamide moiety can act as a Michael acceptor or participate in other covalent interactions, making it an attractive scaffold for developing irreversible inhibitors or activity-based probes.

Future research in this area should involve:

Library Synthesis: The synthesis of a diverse library of analogues with variations in the substituents on the amide nitrogen and the butene backbone.

Assay Development: The development of robust and sensitive HTS assays to screen the library against a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net

Hit Validation and Optimization: Following the identification of initial "hits" from the HTS campaign, further medicinal chemistry efforts will be required to validate their activity and optimize their potency and selectivity.

| Screening Phase | Key Activities | Desired Outcome |

| Library Generation | Parallel synthesis, diversification of scaffolds | A structurally diverse collection of compounds for screening |

| HTS Campaign | Miniaturized biochemical or cell-based assays | Identification of initial "hit" compounds with desired activity |

| Hit-to-Probe Development | SAR studies, optimization of physicochemical properties | Potent, selective, and cell-permeable chemical probes |

Integration of Artificial Intelligence and Machine Learning in SAR and Molecular Design

Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery and molecular design. nih.govduke.edu These computational tools can be leveraged to accelerate the discovery and optimization of novel analogues of this compound.

Future applications of AI and ML in this context include:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Generative Models: Employing generative AI models to design novel molecular structures with desired properties, such as high predicted affinity for a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.com

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise efficient synthetic routes for the designed molecules, addressing a common bottleneck in the drug discovery pipeline. sfu.ca

Exploration of New Biological Targets for Mechanistic Research (Excluding Therapeutic Focus)

Beyond the pursuit of therapeutic agents, analogues of this compound can serve as valuable tools for basic biological research. The reactivity of the enamide can be harnessed to probe the function of specific proteins and pathways.

Future research should focus on:

Target Identification: Employing chemoproteomic approaches, such as activity-based protein profiling (ABPP), to identify the cellular targets of reactive analogues.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies can be conducted to elucidate the precise mechanism by which the compound modulates the target's function. This can provide new insights into fundamental biological processes.

Development of Tool Compounds: The ultimate goal is to develop highly selective and potent tool compounds that can be used by the broader scientific community to investigate the roles of specific proteins in health and disease.

| Research Area | Approach | Objective |

| Target Identification | Activity-Based Protein Profiling (ABPP) | To identify the specific protein targets of bioactive analogues in a complex biological system. |

| Mechanistic Elucidation | Biochemical and cellular assays | To understand how the compound interacts with its target and modulates its function. |

| Tool Compound Development | Structure-based design, selectivity profiling | To create highly specific chemical probes for studying protein function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.